methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate: is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the condensation of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-ol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its chromene core is valuable in the synthesis of various heterocyclic compounds .
Biology and Medicine: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has shown potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for the design of novel compounds with improved properties .
Mechanism of Action
The mechanism of action of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chromene moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- 7-methoxy-3-phenyl-4H-chromen-4-one
Uniqueness: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific ester linkage, which can influence its reactivity and biological activity. The presence of the propanoate group can enhance its solubility and facilitate its incorporation into various chemical and biological systems .
Properties
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESYOVWQOWKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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